molecular formula C13H12N2O2S2 B3137237 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid CAS No. 436093-24-2

4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid

Cat. No.: B3137237
CAS No.: 436093-24-2
M. Wt: 292.4 g/mol
InChI Key: SPTAQSRXTWLURZ-UHFFFAOYSA-N
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Description

4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid is a benzoic acid derivative featuring a thioureido (-NH-CS-NH-) linkage substituted with a thiophen-2-ylmethyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antimicrobial and enzyme-targeting applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiophen-2-ylmethylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c16-12(17)9-3-5-10(6-4-9)15-13(18)14-8-11-2-1-7-19-11/h1-7H,8H2,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTAQSRXTWLURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid typically involves the reaction of 3-thiophen-2-ylmethyl isothiocyanate with 4-aminobenzoic acid. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioureido group can be reduced to form corresponding amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitrobenzoic acids or sulfonated benzoic acids.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid is used as a building block in organic synthesis for preparing more complex molecules.
  • Biology This compound is investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Medicine It is explored for potential therapeutic applications, particularly in drug design and development.
  • Industry this compound is utilized in developing novel materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
  • Reduction The thioureido group can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
  • Substitution The benzoic acid moiety can undergo electrophilic aromatic substitution reactions using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation. Major products formed include nitrobenzoic acids or sulfonated benzoic acids.

Potential Therapeutic Applications

Thiourea derivatives, in general, have been screened for antileishmanial activity . Several synthesized compounds demonstrated significant in vitro potency against L. major, L. tropica, and L. donovani promastigotes with IC50 values at low submicromolar concentrations . One compound showed the highest activity against the amastigotes of L. major . These compounds also demonstrated good inhibitory potential against L. major dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), acting through an antifolate mechanism . Cytotoxicity data on normal human embryonic kidney cells (HEK-293) showed that the synthesized compounds displayed better safety profiles .

Additionally, 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been found effective against mycobacteria-induced infections, particularly tuberculosis, leprosy, and mycobacteria-induced meningitis .

CompoundActivity/Application
N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureasMulti-tyrosine kinase inhibition; cytotoxic activity towards lung carcinoma cell line A549
Thiazolidin-4-one analoguesPIM kinase inhibition; anti-proliferative activity with regard to two leukemia cell lines (MV4-11 and K562)
Indoline-based compoundsDual 5-LOX/sEH inhibitors; in vitro and in vivo anti-inflammatory characterization
Plantaricin KL-1Y (bacteriocin from Lactobacillus plantarum KL-1)Broad inhibitory activities against Gram-positive and Gram-negative bacteria, including Salmonella enterica, Pseudomonas aeruginosa, and Escherichia coli
4-(3-(2-phenoxyacetyl)-2-thioureido)benzoic acidChemical intermediate
Thiourea derivatives (e.g., 4g, 20a, and 20b)Antileishmanial activity against L. major, L. tropica, and L. donovani promastigotes; inhibition of L. major dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1)
4,5,6,7-tetrahydrobenzo[b]thiophene derivativesEffective against mycobacteria-induced infections, particularly tuberculosis, leprosy, and mycobacteria-induced meningitis

Mechanism of Action

The mechanism of action of 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioureido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Aryl Groups : The thiophene substituent in the target compound offers electron-rich aromaticity, contrasting with the electron-withdrawing chloro groups in or polar acetamide in . This difference influences solubility and interactions with biological targets.
  • Cyclic vs. Acyclic Thioureido Derivatives: Cyclic thiazolidinones (e.g., ) exhibit higher rigidity and melting points (243–246°C) compared to acyclic thioureido derivatives, which may have lower thermal stability due to flexible backbones.
2.3 Physical and Spectroscopic Properties
Compound Melting Point (°C) Solubility Trends NMR Shifts (Key Signals)
Target Compound Not reported Likely moderate in polar solvents Thiophene H: δ ~6.8–7.2 (aromatic)
4-(3-Acetamidobenzoyl)thioureido derivative Not specified High in DMF, low in water Acetamide CH3: δ ~2.1 (singlet)
Thiazolidinone Derivatives 160–246 Low in water, high in DMSO Thiazolidinone C=O: δ ~170 (13C NMR)
Dichlorophenyl Acryloyl Derivative Not reported Lipophilic Cl substituents: δ ~7.5–8.0 (1H NMR)

Notable Trends:

  • Melting Points: Cyclic thiazolidinones exhibit higher melting points (>200°C) due to crystallinity, while acyclic thioureido derivatives may melt at lower temperatures.
  • Solubility : Thiophene-containing compounds likely have better organic solvent solubility than chlorinated derivatives, which are more lipophilic .

Biological Activity

4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid (CAS No.: 436093-24-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

  • Molecular Weight : 292.4 g/mol
  • Structural Formula : The compound features a thiophene ring and a benzoic acid moiety, which contribute to its unique electronic and steric properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The thioureido group can form hydrogen bonds with biological macromolecules, enhancing interaction with target proteins.
  • π-π Interactions : The thiophene ring may participate in π-π interactions, which are crucial for binding affinity in receptor-ligand interactions.
  • Modulation of Enzyme Activity : The compound may interact with various enzymes, influencing their activity and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further development in treating infections.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study demonstrated that derivatives of thiourea compounds, including those related to this compound, showed significant cytotoxicity in various cancer cell lines. For instance, compounds exhibited IC50 values ranging from low micromolar to submicromolar concentrations against specific cancer types .
    • Another study highlighted the ability of related compounds to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Antimicrobial Activity :
    • Research has indicated that thiourea derivatives have shown effectiveness against bacterial strains, suggesting that this compound could also possess similar antimicrobial properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(3-Benzyl-3-(thiophen-2-ylmethyl)thioureido)acetic acidThiourea moietyAntimicrobial
2-(3-Cyclopentyl-3-(thiophen-2-ylmethyl)thioureido)acetic acidThiourea moietyAnticancer

This comparison highlights the distinct structural features that may influence their biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-thiophen-2-ylmethyl-thioureido)-benzoic acid, and how can reaction yields be optimized?

  • Methodology :

  • Thiourea Formation : React 4-aminobenzoic acid derivatives with 2-thiophenemethyl isothiocyanate under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like THF or DCM. Monitor progress via TLC or HPLC .
  • Yield Optimization : Use excess isothiocyanate (1.2–1.5 equiv) and activate the amine with bases like triethylamine. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Data Table :
Solvent SystemReaction Time (h)Yield (%)Purity (HPLC)
THF + Et₃N1268>95%
DCM + DIPEA872>97%

Q. How can spectroscopic techniques (IR, NMR) resolve ambiguities in the structural characterization of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm thioureido (-NH-CS-NH-) groups via stretching vibrations at ~1250–1350 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N-H) .
  • ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and thioureido NH protons (δ 9.5–10.5 ppm, broad). Use DEPT-135 to distinguish CH₂/CH₃ groups in the thiophenemethyl moiety .
    • Contradiction Analysis : If NMR signals overlap (e.g., aromatic protons), employ 2D techniques (COSY, HSQC) or shift reagents (e.g., Eu(fod)₃) .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic ambiguities in thioureido-benzoic acid derivatives?

  • Methodology :

  • Crystallization : Use slow evaporation in polar aprotic solvents (DMF/acetonitrile) to grow single crystals.
  • SHELX Refinement : Employ SHELXL for high-resolution refinement. Address disorder in flexible thiophenemethyl groups using PART and SUMP instructions. Validate with R₁ (<5%) and wR₂ (<12%) metrics .
  • Case Study : A related thiourea derivative showed torsional disorder in the thiophene ring, resolved by splitting occupancy (PART 0.7/0.3) and applying restraints (DELU, SIMU) .

Q. How can computational modeling predict the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Parameterize the thioureido group’s charge distribution using DFT (B3LYP/6-31G*) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between thioureido NH and catalytic zinc ions .
    • Data Contradiction : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states (e.g., carboxylate vs. carboxylic acid forms) using pKa predictions (MarvinSketch) .

Q. What experimental designs address discrepancies in adsorption/desorption studies for metal-ion removal applications?

  • Methodology :

  • Batch Experiments : Test pH-dependent adsorption of Co²⁺/Cu²⁺ using ICP-MS. Optimize pH 5–6 where the carboxylate group is deprotonated .
  • Competitive Binding : Introduce interfering ions (Na⁺, Ca²⁺) to assess selectivity. Fit data to Langmuir/Freundlich isotherms .
    • Contradiction Analysis : If adsorption capacity varies with synthesis batches, characterize surface functional groups via XPS or FT-IR to detect inconsistent thioureido/carboxylate ratios .

Methodological Considerations

Q. How to validate purity and stability of this compound under long-term storage?

  • Methodology :

  • Stability Testing : Store aliquots at –20°C, 4°C, and RT. Analyze monthly via HPLC for degradation (e.g., hydrolysis of thioureido to urea).
  • Mass Spectrometry : Use LC-ESI-MS to detect oxidation byproducts (e.g., sulfoxide formation at thiophene-S) .

Q. What are the best practices for reproducing biological activity assays across labs?

  • Methodology :

  • Standardized Protocols : Pre-equilibrate assay buffers (e.g., PBS pH 7.4) and validate cell lines (e.g., HT-29 for carbonic anhydrase inhibition) .
  • Interlab Validation : Share a common batch of the compound and reference inhibitors (e.g., acetazolamide) to calibrate assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid
Reactant of Route 2
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4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid

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